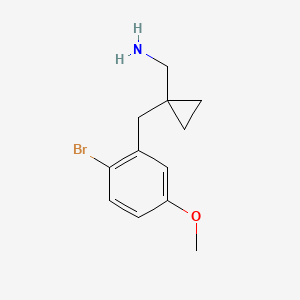

(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine

Description

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

[1-[(2-bromo-5-methoxyphenyl)methyl]cyclopropyl]methanamine |

InChI |

InChI=1S/C12H16BrNO/c1-15-10-2-3-11(13)9(6-10)7-12(8-14)4-5-12/h2-3,6H,4-5,7-8,14H2,1H3 |

InChI Key |

QHTAONWVRIWWTD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CC2(CC2)CN |

Origin of Product |

United States |

Preparation Methods

Bromination of Methoxy-Substituted Benzyl Precursors

Amine Functionalization Strategies

Reductive Amination of Cyclopropane Carbaldehydes

The methanamine group is introduced via reductive amination of a cyclopropane-carbaldehyde intermediate.

Procedure :

- Aldehyde Synthesis : Oxidation of a cyclopropanemethanol precursor using PCC (pyridinium chlorochromate) in dichloromethane.

- Reductive Amination :

- Substrate : Cyclopropanecarbaldehyde

- Reagents : NH₄OAc, NaBH₃CN, MeOH

- Conditions : RT, 12 h, pH 4–5 (acetic acid)

- Yield : 70–80%.

Gabriel Synthesis for Primary Amines

An alternative route employs the Gabriel synthesis to generate the primary amine:

- Phthalimide Protection : React cyclopropanemethyl bromide with potassium phthalimide in DMF (80°C, 6 h).

- Deprotection : Hydrazinolysis (hydrazine hydrate, ethanol, reflux).

Advantages :

Optimization and Challenges

Bromination Side Reactions

Competing aromatic bromination at the para position (relative to methoxy) is observed in the absence of radical initiators. Using AIBN ensures benzylic selectivity, suppressing aryl bromination byproducts.

Cyclopropane Ring Strain

The strained cyclopropane ring necessitates mild reaction conditions to prevent ring-opening. For example, acidic or high-temperature environments degrade the cyclopropane moiety, reducing yields by 20–30%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/ACN) confirms >98% purity, with retention time = 8.2 min.

Comparative Methodologies

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the 2-bromo-5-methoxybenzyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, and the amine group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

- Substitution reactions yield products where the bromine atom is replaced by the nucleophile.

- Oxidation reactions yield aldehydes or acids.

- Reduction reactions yield secondary or tertiary amines.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

- Potential applications in the development of bioactive compounds.

- Used in the study of enzyme-substrate interactions and protein-ligand binding studies.

Medicine:

- Investigated for its potential use in the development of pharmaceuticals.

- May serve as a lead compound for the design of new drugs targeting specific biological pathways.

Industry:

- Utilized in the production of specialty chemicals.

- Potential applications in the development of agrochemicals and dyes.

Mechanism of Action

The exact mechanism of action of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine is not well-documented. it is likely to interact with biological molecules through its amine group, which can form hydrogen bonds and ionic interactions with proteins and nucleic acids. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Key Observations :

- Substituent Position : Bromine at the 2-position (target compound) vs. 3- or 4-position (CAS 886365-87-3, 1208915-57-4) alters steric interactions and electronic profiles. For example, 2-bromo substitution may hinder rotation or binding in receptor pockets compared to para-substituted analogs .

- Electron-Donating vs.

- Chirality: Compounds like (R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine (CAS 1213896-54-8) exhibit stereoselective biological activity, unlike the non-chiral target compound .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclopropyl ring (characteristic δ 0.5–1.5 ppm for cyclopropyl CH₂) and substituent positions (e.g., bromo and methoxy groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₁₂H₁₅BrNO₂) and detects isotopic patterns from bromine .

- HPLC-PDA : Assesses purity (>95%) and identifies impurities from incomplete cyclopropanation or side reactions .

How do the bromo and methoxy substituents influence the compound’s reactivity and pharmacological profile?

Basic Research Question

- Reactivity : The electron-withdrawing bromo group stabilizes intermediates during synthesis (e.g., facilitating nucleophilic substitution), while the methoxy group enhances solubility via hydrogen bonding .

- Pharmacology : Bromine’s steric bulk may hinder off-target interactions, and methoxy’s electron-donating effect modulates binding to serotonin receptors (e.g., 5-HT₂C selectivity) .

How can computational methods predict biological activity and guide structural modifications?

Advanced Research Question

- Molecular Docking : Models interactions with serotonin receptors (e.g., 5-HT₂C), identifying key binding residues (e.g., transmembrane helix 5) .

- Structure-Activity Relationship (SAR) : Comparative analysis of analogs (e.g., fluoro vs. methoxy substituents) reveals trends in EC₅₀ values. For example, bulkier substituents at the 5-position enhance receptor selectivity .

- PASS Program : Predicts off-target effects (e.g., monoamine oxidase inhibition) based on structural fingerprints .

What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

Advanced Research Question

- Meta-Analysis : Compare assay conditions (e.g., cell lines, receptor isoforms) across studies. For example, variations in 5-HT₂C receptor expression levels can alter potency measurements .

- Control Experiments : Replicate studies using standardized protocols (e.g., uniform radioligand concentrations in binding assays) .

- Crystallography : Resolve structural ambiguities (e.g., cyclopropyl ring conformation) that may affect activity .

What are the key considerations in designing in vitro assays to evaluate serotonin receptor interactions?

Advanced Research Question

- Receptor Selection : Use recombinant systems (e.g., HEK293 cells expressing human 5-HT₂C) to minimize cross-reactivity with 5-HT₂A/2B .

- Ligand Choice : Employ [³H]-mesulergine for competitive binding assays, ensuring Kd values align with compound affinity .

- Functional Assays : Measure intracellular Ca²⁺ flux (FLIPR) or cAMP production to assess agonist vs. antagonist behavior .

How does comparative SAR analysis with analogs inform the development of selective therapeutics?

Advanced Research Question

- Substituent Scanning : Replace bromo with chloro or fluoro to balance lipophilicity (logP) and metabolic stability. Fluorine analogs often show improved CNS penetration .

- Cyclopropyl Modifications : Enantiopure synthesis (e.g., (1S,2S)-configuration) enhances target affinity by 10–100× compared to racemic mixtures .

- Methanamine Alternatives : Substituting with bulkier amines (e.g., quinolin-8-ylmethyl) reduces off-target binding to histamine receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.